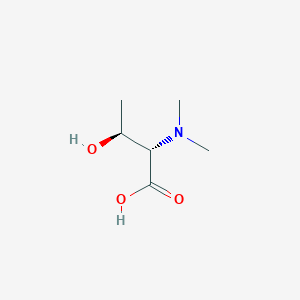

N,N-二甲基-L-异苏氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-Dimethyl-L-allothreonine” is a chemical compound . It is an enantiomer of D-allothreonine and a tautomer of L-allothreonine zwitterion . It is found in or produced by Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

While there are references to chemical reactions involving similar compounds , specific chemical reactions involving “N,N-Dimethyl-L-allothreonine” are not detailed in the retrieved sources.科学研究应用

Synthetic Organic Chemistry

Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step . N,N-Dimethyl-L-allothreonine, being a β-hydroxy-α-amino acid, can be synthesized using this method.

Pharmaceuticals

The chiral β-hydroxy-α-amino acid products resulting from the TA catalytic step are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative or L-threo-3,4-dihydroxyphenylserine . Therefore, N,N-Dimethyl-L-allothreonine could potentially be used in the synthesis of these pharmaceuticals.

Biocatalysis

Biocatalysis has become an emerging tool for the industrial production of chemicals, particularly chiral building blocks required for fine chemicals and drug production . N,N-Dimethyl-L-allothreonine, as a chiral building block, could be used in biocatalytic processes.

Water Treatment

Copolymers of N,N-dimethylacrylamide (DMAA) with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment . Given the structural similarity, N,N-Dimethyl-L-allothreonine might also have potential applications in water treatment.

Hydrogel Development

The unique structure of DMAA shows amelioration in hydrogels for specific applications . Hydrogels have a three-dimensional network structure capable of retaining water . N,N-Dimethyl-L-allothreonine, due to its similar structure, could potentially be used in the development of hydrogels.

Heavy Metal Ion Sorption

Scientists have been encouraged to find different methods for removing harmful heavy metal ions from bodies of water . Many adsorbent hydrogels have been developed and reported, comprising DMAA-based hydrogels . Given its structural similarity to DMAA, N,N-Dimethyl-L-allothreonine could potentially be used in the development of adsorbent hydrogels for heavy metal ion sorption.

属性

IUPAC Name |

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVRPHZRYVSCF-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)

![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)

![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)